molecular formula C27H27N3O2 B11533223 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[3-(prop-2-en-1-yloxy)phenyl]methylidene}benzohydrazide

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[3-(prop-2-en-1-yloxy)phenyl]methylidene}benzohydrazide

Cat. No.: B11533223
M. Wt: 425.5 g/mol
InChI Key: CSCOHSFUYYRDHM-MTDXEUNCSA-N
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Description

N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE typically involves a multi-step process:

    Formation of the Prop-2-en-1-yloxybenzaldehyde: This step involves the reaction of 3-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate.

    Condensation Reaction: The prop-2-en-1-yloxybenzaldehyde is then condensed with 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzohydrazide under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action for N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(Prop-2-en-1-yl)acetamide
  • Indole derivatives
  • Imidazole containing compounds

Uniqueness

N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE is unique due to its combination of aromatic and heterocyclic structures, which provides a versatile framework for various chemical modifications and applications.

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C27H27N3O2/c1-2-16-32-26-9-5-6-22(17-26)18-28-29-27(31)24-12-10-21(11-13-24)19-30-15-14-23-7-3-4-8-25(23)20-30/h2-13,17-18H,1,14-16,19-20H2,(H,29,31)/b28-18+

InChI Key

CSCOHSFUYYRDHM-MTDXEUNCSA-N

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Origin of Product

United States

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